![molecular formula C10H13KN2O4 B2736258 Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate CAS No. 2137970-39-7](/img/structure/B2736258.png)
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate, also known as POT, is a chemical compound that belongs to the class of oxazole derivatives. POT has gained attention in recent years due to its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of various diseases. Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate also inhibits the activity of certain enzymes, which play a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate. One potential direction is to study its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential as a new antibiotic. Additionally, further research is needed to fully understand the mechanism of action of Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate and its potential as a therapeutic agent in various diseases.
Conclusion:
In conclusion, Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate involves the reaction of 3-methoxypyrrolidine with ethyl 2-amino-4,5-dicyano-3-thiophenecarboxylate, followed by cyclization with phosphorous oxychloride. The resulting product is then treated with potassium carbonate to give Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.K/c1-15-7-2-3-12(4-7)5-9-11-8(6-16-9)10(13)14;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEWOCUIGWYPQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

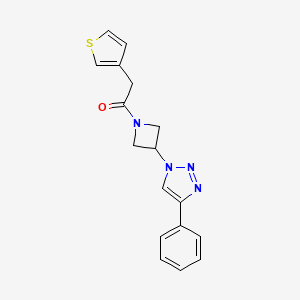
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2736176.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2736177.png)
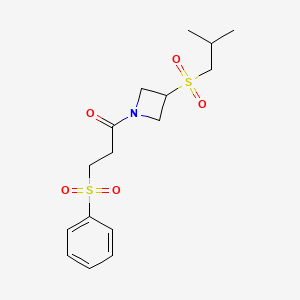
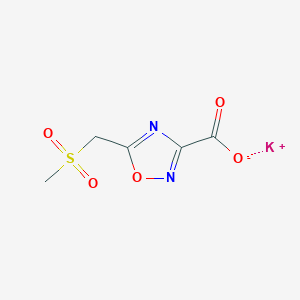

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2736185.png)
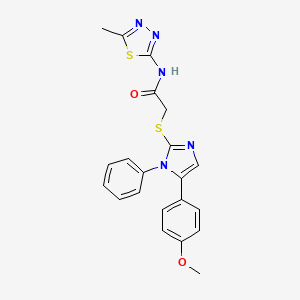
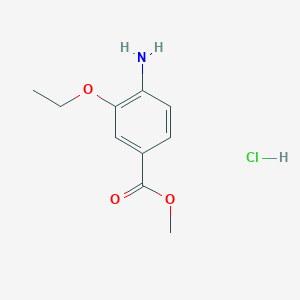
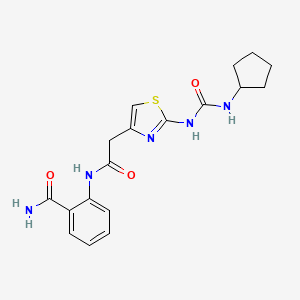
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2736191.png)
![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
